Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride
Overview
Description
Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride is a chemical compound with a complex structure that includes an acetic acid moiety, a phenoxy group, and an aminoethyl side chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride typically involves the reaction of 4-(2-aminoethyl)phenol with acetic anhydride to form the ester. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acetic acid byproduct. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, [4-(2-aminoethyl)phenoxy]-, ethyl ester, hydrochloride
- Acetic acid, [4-(2-aminoethyl)phenoxy]-, propyl ester, hydrochloride
- Acetic acid, [4-(2-aminoethyl)phenoxy]-, butyl ester, hydrochloride
Uniqueness
Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The methyl ester variant may exhibit different pharmacokinetics and pharmacodynamics compared to its ethyl, propyl, and butyl counterparts.
Properties
IUPAC Name |
methyl 2-[4-(2-aminoethyl)phenoxy]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-11(13)8-15-10-4-2-9(3-5-10)6-7-12;/h2-5H,6-8,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRVSXCLRWNWQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602249 | |
Record name | Methyl [4-(2-aminoethyl)phenoxy]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132224-82-9 | |
Record name | Methyl [4-(2-aminoethyl)phenoxy]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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